5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 114058-90-1
Cat. No.: VC7065522
Molecular Formula: C9H8FN3S
Molecular Weight: 209.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114058-90-1 |
|---|---|
| Molecular Formula | C9H8FN3S |
| Molecular Weight | 209.24 |
| IUPAC Name | 3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) |
| Standard InChI Key | PDGQVFAAASGIDE-UHFFFAOYSA-N |
| SMILES | CN1C(=NNC1=S)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₉H₈FN₃S, with a molar mass of 209.24 g/mol. Its IUPAC name, 3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects the substitution pattern: a 2-fluorophenyl group at position 3, a methyl group at position 4, and a thione moiety at position 5 of the triazole ring. The SMILES notation CN1C(=NNC1=S)C2=CC=CC=C2F provides a simplified representation of its connectivity.
Crystallographic and Spectroscopic Data
While crystallographic data (e.g., bond lengths, angles) are unavailable in the provided sources, the compound’s LogP (partition coefficient) is estimated at 1.36–1.40, indicating moderate lipophilicity . The polar surface area (PSA) of 82.65 Ų suggests limited membrane permeability, aligning with solubility challenges noted in preclinical studies .
Synthetic Routes and Optimization
General Synthesis Strategy
Triazole-thiol derivatives are typically synthesized via cyclocondensation reactions. For 5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a plausible route involves:
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Formation of a thiosemicarbazide intermediate by reacting 2-fluorobenzaldehyde with thiosemicarbazide.
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Cyclization under acidic or basic conditions to form the triazole core .
A critical step is the introduction of the methyl group at position 4, often achieved using methylhydrazine or methylating agents like iodomethane .
Physicochemical Properties
Solubility and Stability
The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies recommend storage at room temperature (RT) or -20°C for long-term preservation, with degradation observed under prolonged exposure to light or humidity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.24 g/mol | |
| Density | ~1.47 g/cm³ (estimated) | |
| Boiling Point | Not reported | — |
| Flash Point | ~100.9°C (analogous compound) | |
| Vapor Pressure | 0.0325 mmHg at 25°C (analogous) |
Biological Activity and Mechanism of Action
Comparative Efficacy
Compared to the standard KasA inhibitor thiolactomycin (TLM), triazole-thiol derivatives exhibit stronger binding affinity (-42.3 kcal/mol vs. -35.6 kcal/mol for TLM) due to enhanced interactions with the ALA274–ALA281 loop . This structural advantage may translate to higher potency against drug-resistant strains.
Preclinical Applications and Limitations
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